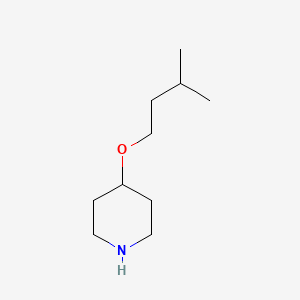

4-(3-Methylbutoxy)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methylbutoxy)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-9(2)5-8-12-10-3-6-11-7-4-10/h9-11H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDGNPCZXESPYLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1CCNCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis and Advanced Synthetic Methodologies for 4 3 Methylbutoxy Piperidine

Strategic Disconnections and Identification of Key Synthetic Precursors

The primary disconnection for 4-(3-methylbutoxy)piperidine is at the ether linkage, separating the piperidine (B6355638) ring and the 3-methylbutoxy side chain. This leads to two key precursors: a 4-hydroxypiperidine (B117109) derivative and a 3-methylbutyl halide or sulfonate.

A second disconnection can be made within the piperidine ring itself, suggesting various cyclization strategies to form the heterocyclic core. This approach identifies simpler acyclic precursors that can be assembled to construct the piperidine skeleton.

Key Synthetic Precursors:

| Precursor | Structure |

| 4-Hydroxypiperidine |  |

| 1-Bromo-3-methylbutane (B150244) |  |

| 3-Methyl-1-butanol |  |

| N-protected 4-piperidone (B1582916) |  |

Synthesis of the Piperidine Core Structure

The piperidine ring is a common motif in many biologically active compounds, and numerous methods have been developed for its synthesis. dtic.mil

Reductive Amination: A powerful and versatile method for constructing the piperidine ring is through intramolecular reductive amination of dicarbonyl compounds. chim.itresearchgate.net This typically involves the reaction of a 1,5-dicarbonyl compound with an amine, followed by reduction of the resulting imine or enamine in a one-pot procedure. tandfonline.com Various reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. researchgate.net

Pictet–Spengler Variants: The Pictet-Spengler reaction is a classic method for synthesizing tetrahydroisoquinoline and tetrahydro-β-carboline ring systems. nih.govebrary.netwikipedia.org While the traditional reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, variations of this reaction can be adapted for the synthesis of other piperidine-containing structures. nih.govwikipedia.orgorganicreactions.org The reaction proceeds through an initial condensation to form an imine, followed by an acid-catalyzed intramolecular cyclization. wikipedia.org

Other Cyclization Strategies:

Intramolecular Michael Addition: The aza-Michael reaction provides a route to piperidines through the intramolecular addition of an amine to an α,β-unsaturated carbonyl compound. nih.gov

Ring-Closing Metathesis (RCM): This powerful carbon-carbon bond-forming reaction has been utilized to construct the piperidine ring from acyclic diene precursors.

Catalytic Hydrogenation of Pyridines: Substituted pyridines can be reduced to the corresponding piperidines through catalytic hydrogenation, often using catalysts such as platinum, palladium, or rhodium. nih.govnih.gov

The choice of precursor for piperidine ring synthesis depends on the chosen cyclization strategy.

For Reductive Amination:

Glutaraldehyde and its derivatives.

1,5-Diketones.

δ-Ketoesters.

For Pictet-Spengler Type Reactions:

Acyclic amino aldehydes or amino ketones.

For Catalytic Hydrogenation:

Substituted pyridines are readily available starting materials. nih.gov

A common and versatile building block for the synthesis of 4-substituted piperidines is a protected form of 4-piperidone, such as N-Boc-4-piperidone. nih.gov This allows for the introduction of the desired substituent at the 4-position, followed by deprotection of the nitrogen.

Introduction of the 3-Methylbutoxy Moiety at the C-4 Position

The final key step in the synthesis of this compound is the formation of the ether linkage at the C-4 position of the piperidine ring.

The Williamson ether synthesis is a widely used and reliable method for forming ethers. wikipedia.orgtaylorandfrancis.comyoutube.com This reaction involves the nucleophilic substitution of an alkyl halide or sulfonate by an alkoxide. masterorganicchemistry.com In the context of synthesizing this compound, this would involve the reaction of a 4-hydroxypiperidine derivative with a 3-methylbutyl halide or sulfonate.

The reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group of the 4-hydroxypiperidine, forming the more nucleophilic alkoxide. jk-sci.com Common bases used include sodium hydride (NaH), potassium hydride (KH), and potassium tert-butoxide. The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) often being employed. masterorganicchemistry.com

Reaction Scheme:

N-protected 4-hydroxypiperidine reacts with 1-bromo-3-methylbutane in the presence of a base (e.g., NaH) to yield the N-protected this compound, which is then deprotected.

N-protected 4-hydroxypiperidine reacts with 1-bromo-3-methylbutane in the presence of a base (e.g., NaH) to yield the N-protected this compound, which is then deprotected.Factors Affecting the Williamson Ether Synthesis:

| Factor | Description |

| Nature of the Alkyl Halide | Primary alkyl halides are preferred as they are more susceptible to SN2 attack. Secondary and tertiary alkyl halides are more prone to elimination side reactions. masterorganicchemistry.com |

| Strength of the Base | A strong base is required to fully deprotonate the alcohol and generate the alkoxide nucleophile. jk-sci.com |

| Solvent | Polar aprotic solvents are generally preferred as they solvate the cation of the base but do not strongly solvate the alkoxide, thus enhancing its nucleophilicity. masterorganicchemistry.com |

| Leaving Group | Good leaving groups, such as iodide, bromide, or tosylate, facilitate the nucleophilic substitution reaction. |

Etherification Methodologies for C-O Bond Formation

Mitsunobu Reaction Protocols and Variants

The Mitsunobu reaction is a versatile and widely utilized method for the formation of carbon-oxygen bonds, particularly in the synthesis of ethers from alcohols. organic-chemistry.orgwikipedia.org This reaction facilitates the conversion of primary and secondary alcohols into a variety of functional groups, including the ether linkage present in this compound. nih.gov The core principle of the Mitsunobu reaction involves the dehydration and redox coupling of an alcohol with an acidic pronucleophile, mediated by a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov

In the context of synthesizing this compound, the reaction would involve the coupling of a suitably protected 4-hydroxypiperidine derivative with 3-methylbutanol. A critical feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's stereocenter, proceeding via an SN2 mechanism. organic-chemistry.orgmissouri.edu This is a key consideration in stereoselective syntheses.

The reaction mechanism initiates with the nucleophilic attack of triphenylphosphine on the azodicarboxylate (e.g., DEAD), forming a betaine (B1666868) intermediate. wikipedia.org This intermediate then deprotonates the acidic component (in this case, the alcohol with a lower pKa, or another acidic pronucleophile if present), creating an ion pair. The alcohol is then activated by the phosphonium (B103445) species, converting the hydroxyl group into a good leaving group. organic-chemistry.org Subsequent nucleophilic attack by the alkoxide of 3-methylbutanol displaces the activated hydroxyl group, forming the desired ether bond with an inversion of configuration if the carbon was a stereocenter. missouri.edu

Several variants and modern protocols have been developed to address some of the classical Mitsunobu reaction's shortcomings, such as the difficult removal of byproducts like triphenylphosphine oxide (TPPO) and the hydrazine (B178648) derivative. organic-chemistry.org

Key Reagents and Variants in Mitsunobu Etherification:

| Reagent/Variant | Description | Advantages |

| DEAD/DIAD | Diethyl azodicarboxylate (DEAD) and Diisopropyl azodicarboxylate (DIAD) are the most common azodicarboxylates used. wikipedia.org | Well-established, predictable reactivity. |

| Polymer-supported Reagents | Using polymer-bound triphenylphosphine or azodicarboxylates. | Simplifies purification as byproducts are retained on the solid support and can be removed by filtration. |

| Fluorous Phosphines | Utilizing phosphines with fluorous tags. | Allows for easy separation of byproducts through fluorous solid-phase extraction. |

| Modified Azodicarboxylates | Development of new azodicarboxylates to facilitate easier workup and purification. wikipedia.org | Improved purification profiles and potentially recyclable reagents. organic-chemistry.org |

| One-Pot Procedures | Combining multiple steps into a single reaction vessel to improve efficiency. | Reduces workup steps and improves overall yield. |

A typical laboratory protocol for the synthesis of N-protected this compound would involve dissolving the N-protected 4-hydroxypiperidine, 3-methylbutanol, and triphenylphosphine in an anhydrous aprotic solvent like tetrahydrofuran (THF). wikipedia.org The solution is cooled, and the azodicarboxylate (e.g., DEAD) is added dropwise. The reaction is then allowed to warm to room temperature and stirred until completion, monitored by techniques like Thin Layer Chromatography (TLC). organic-synthesis.com

Transition Metal-Catalyzed Etherification Approaches

As an alternative to classical methods, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C–O bonds in ether synthesis. researchgate.net These methods offer different reactivity and selectivity profiles and can sometimes be performed under milder conditions. Catalysts based on palladium (Pd), copper (Cu), nickel (Ni), and iron (Fe) have been effectively used for carbon-oxygen cross-coupling reactions. researchgate.netmdpi.com

For the synthesis of this compound, these approaches would typically involve the coupling of an activated 4-substituted piperidine (e.g., 4-halopiperidine or 4-triflyloxypiperidine) with 3-methylbutanol or its corresponding alkoxide.

Common Transition Metal-Catalyzed Etherification Strategies:

Buchwald-Hartwig Amination Analogue for Ethers: This palladium-catalyzed reaction, originally developed for C-N bond formation, can be adapted for C-O bond formation. The reaction couples an aryl or vinyl halide/triflate with an alcohol. In this specific synthesis, it would involve coupling a derivative like N-Boc-4-bromopiperidine with 3-methylbutanol in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

Ullmann Condensation: This is a classical copper-catalyzed reaction for forming diaryl ethers, but modern variations have expanded its scope to include the synthesis of alkyl aryl ethers and dialkyl ethers. The synthesis of the target compound could be envisioned by coupling an N-protected 4-iodopiperidine (B1603859) with sodium 3-methylbutoxide using a copper catalyst, often in the presence of a ligand like phenanthroline.

Nickel-Catalyzed Couplings: Nickel catalysts are often a more cost-effective alternative to palladium and can exhibit unique reactivity. A Ni-catalyzed coupling could be employed to react an N-protected 4-chloropiperidine (B1584346) with 3-methylbutanol. mdpi.com

The general mechanism for these cross-coupling reactions involves a catalytic cycle that typically includes oxidative addition of the catalyst to the piperidine electrophile, ligand exchange with the alcohol/alkoxide, and reductive elimination to form the final ether product and regenerate the active catalyst. The choice of ligand is crucial for the success of these reactions, as it influences the stability, solubility, and reactivity of the metal catalyst. rsc.org

Synthesis of the 3-Methylbutanol Precursor and Its Derivatives

3-Methylbutanol, also known as isoamyl alcohol or isopentyl alcohol, is a readily available and relatively inexpensive starting material. It can be sourced commercially or synthesized through various established methods. One common laboratory-scale synthesis involves the hydroformylation of isobutylene (B52900) followed by reduction of the resulting aldehyde.

Derivatives of 3-methylbutanol can be prepared to facilitate specific synthetic strategies. For instance, conversion to a more reactive electrophile might be necessary for certain etherification reactions.

Synthesis and Derivatization of 3-Methylbutanol:

| Reaction | Reagents and Conditions | Product | Application |

| Tosylation | p-Toluenesulfonyl chloride (TsCl), pyridine (B92270) or triethylamine (B128534) (TEA) | 3-Methylbutyl tosylate | Creates a good leaving group for Williamson ether synthesis. |

| Halogenation | PBr₃ or SOCl₂ | 1-Bromo-3-methylbutane or 1-Chloro-3-methylbutane | Provides an alkyl halide for nucleophilic substitution reactions. |

| Alkoxide Formation | Sodium hydride (NaH) or potassium metal (K) in an inert solvent | Sodium 3-methylbutoxide or Potassium 3-methylbutoxide | Generates a strong nucleophile for Williamson or transition metal-catalyzed etherification. |

| Esterification | Acetic acid, sulfuric acid (catalyst) | 3-Methylbutyl acetate (B1210297) (Isopentyl acetate) thermofisher.comumass.edu | Not directly used for ether synthesis, but a common derivative. thermofisher.comumass.edu |

| Alkoxylation | 3-Methyl-3-buten-1-ol, methanol, acid catalyst google.comgoogle.com | 3-Methoxy-3-methyl-1-butanol google.com | An example of creating an ether derivative from a related precursor. google.comgoogle.com |

The choice of precursor depends on the chosen synthetic route for the final etherification step. If a Williamson ether synthesis is planned, converting 3-methylbutanol to its tosylate or halide derivative would be appropriate to react with N-protected 4-hydroxypiperidine (as the nucleophile). Conversely, for a Mitsunobu reaction, the unmodified 3-methylbutanol is used directly. organic-chemistry.org

Protecting Group Strategies and Deprotection Methodologies for Amine and Hydroxyl Functionalities

In the multi-step synthesis of this compound, the use of protecting groups is crucial to prevent unwanted side reactions at the reactive amine and hydroxyl functionalities. wikipedia.org A protecting group masks a functional group, is stable to the reaction conditions used to modify other parts of the molecule, and can be removed selectively under mild conditions. wikipedia.org

Protecting Groups for the Piperidine Nitrogen:

The secondary amine of the piperidine ring is nucleophilic and can interfere with many reactions. Therefore, it is almost always protected during synthesis.

| Protecting Group | Abbreviation | Introduction Reagent(s) | Deprotection Condition(s) |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., Trifluoroacetic acid (TFA), HCl in dioxane) creative-peptides.com |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH) creative-peptides.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine in DMF) wikipedia.orgcreative-peptides.com |

| Benzyl | Bn | Benzyl bromide (BnBr) | Catalytic hydrogenolysis (H₂, Pd/C) libretexts.org |

Protecting Groups for the 4-Hydroxyl Group:

If the synthesis involves modifying the piperidine nitrogen while the hydroxyl group is present, the hydroxyl group may also require protection.

| Protecting Group | Abbreviation | Introduction Reagent(s) | Deprotection Condition(s) |

| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, imidazole | Fluoride (B91410) ion source (e.g., TBAF) or acid libretexts.org |

| Tetrahydropyranyl | THP | Dihydropyran (DHP), acid catalyst | Aqueous acid (e.g., HCl, PTSA) libretexts.org |

| Benzyl | Bn | Benzyl bromide (BnBr), NaH | Catalytic hydrogenolysis (H₂, Pd/C) |

| Acetyl | Ac | Acetic anhydride (B1165640) or acetyl chloride | Mild acid or base libretexts.org |

An effective protecting group strategy is "orthogonal protection," which allows for the selective removal of one protecting group in the presence of others. libretexts.org For example, one could use a Boc group on the nitrogen and a TBDMS group on the oxygen. The TBDMS group can be removed with fluoride without affecting the acid-labile Boc group, and the Boc group can be removed with acid without cleaving the TBDMS ether. This allows for sequential modification at different sites of the molecule.

Optimization of Reaction Conditions, Solvent Effects, and Catalyst Selection for Enhanced Yields and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing side reactions and costs. Key parameters to consider include solvent, temperature, reaction time, and the choice of catalyst and reagents.

In Mitsunobu reactions , the choice of solvent is important. Anhydrous polar aprotic solvents like THF or dioxane are commonly used to ensure the solubility of the reactants and intermediates. wikipedia.org The order of addition of reagents can also be crucial; typically, the alcohol, pronucleophile, and phosphine are mixed before the slow addition of the azodicarboxylate at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction. wikipedia.org

For transition metal-catalyzed etherifications , optimization involves screening a matrix of catalysts, ligands, bases, and solvents.

Factors for Optimization in Cross-Coupling Reactions:

| Parameter | Influence | Examples |

| Metal Catalyst | The choice of metal (Pd, Cu, Ni) affects reactivity and cost. | Pd(OAc)₂, Pd₂(dba)₃, CuI, NiCl₂(dppp) |

| Ligand | The ligand stabilizes the metal center and modulates its electronic and steric properties, influencing reaction rate and selectivity. | Phosphine ligands (e.g., P(t-Bu)₃, XPhos, SPhos for Pd), diamine ligands (e.g., phenanthroline for Cu) |

| Base | The base activates the alcohol nucleophile and neutralizes the acid byproduct. Its strength and solubility are important. | Strong, non-nucleophilic bases like NaOt-Bu, K₂CO₃, or Cs₂CO₃ are common. rsc.org |

| Solvent | The solvent affects the solubility of reactants and the stability of catalytic intermediates. | Aprotic polar solvents (e.g., Toluene, Dioxane, DMF) are often used. rsc.org In some piperidine syntheses, 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been shown to be a superior medium. rsc.org |

| Temperature | Reaction rates are temperature-dependent. Higher temperatures can increase rates but may also lead to byproduct formation. | Typically ranges from room temperature to >100 °C, depending on the catalyst system's stability. |

Stereoselective Synthesis of this compound

Stereoselective synthesis is essential when a specific stereoisomer of a molecule is desired, which is often the case for biologically active compounds. For this compound, stereocenters can exist at the C4 position of the piperidine ring if it is substituted asymmetrically, or if chiral precursors are used.

Diastereoselective Approaches (e.g., through chiral auxiliaries or reagents)

Diastereoselective synthesis aims to control the formation of diastereomers. This can be achieved by using chiral starting materials, chiral reagents, or chiral auxiliaries that influence the stereochemical outcome of a reaction.

One common strategy for synthesizing substituted piperidines involves the hydrogenation of a corresponding substituted pyridine precursor. This often leads to the preferential formation of the cis-diastereomer. nih.govwhiterose.ac.uk The trans-diastereomer can then be accessed through a base-mediated epimerization of the cis-product, which proceeds via an enolate intermediate and subsequent re-protonation. nih.gov

Another powerful diastereoselective method is the use of a chiral auxiliary, such as a removable chiral group attached to the molecule. For nitrogen heterocycles, N-tert-butanesulfinyl groups have proven to be effective chiral auxiliaries. nih.gov In a potential synthesis of a precursor to this compound, a chiral N-tert-butanesulfinyl imine could undergo a diastereoselective cycloaddition or addition reaction, with the sulfinyl group directing the approach of the incoming reagent to one face of the molecule. nih.gov This establishes the desired stereochemistry, and the auxiliary can be cleaved in a later step.

Example Diastereoselective Strategies for Piperidine Synthesis:

| Method | Description | Stereochemical Outcome |

| Catalytic Hydrogenation | Reduction of a disubstituted pyridine ring. | Often yields the cis-piperidine isomer diastereoselectively. whiterose.ac.uk |

| Base-Mediated Epimerization | Treatment of the cis-isomer with a base (e.g., potassium tert-butoxide) to equilibrate to the more stable trans-isomer. nih.gov | Formation of the trans-piperidine isomer. nih.gov |

| Chiral Auxiliary Control | Attaching a chiral group (e.g., N-tert-butanesulfinyl) to the nitrogen to direct subsequent reactions. | High diastereoselectivity controlled by the steric and electronic properties of the auxiliary. nih.gov |

| Diastereoselective Lithiation | Directed lithiation of an N-Boc piperidine followed by trapping with an electrophile. The stereochemistry is controlled by the conformation of the lithiated intermediate. nih.govwhiterose.ac.uk | Can be used to selectively form trans-isomers. nih.gov |

These methods provide a toolbox for chemists to selectively synthesize specific diastereomers of polysubstituted piperidines, which can then be elaborated into the final target molecule, this compound, with a defined three-dimensional structure. nih.govresearchgate.net

Enantioselective Approaches (e.g., asymmetric catalysis)

The direct enantioselective synthesis of this compound presents a significant challenge in synthetic organic chemistry, primarily due to the chiral center not being adjacent to an activating group that would facilitate many standard asymmetric transformations. Consequently, direct asymmetric synthesis methods targeting this specific molecule are not extensively documented in publicly available research. However, the principles of asymmetric catalysis offer several plausible strategies for obtaining enantiomerically enriched this compound, which generally involve the synthesis of a chiral precursor that is then converted to the final product.

A prominent and hypothetically applicable method is the asymmetric hydrogenation of a suitable pyridinium (B92312) salt precursor. This approach has been successfully employed for the synthesis of various chiral piperidine derivatives. The strategy would involve the synthesis of a 4-(3-methylbutoxy)pyridinium salt, which would then be subjected to hydrogenation using a chiral catalyst, typically based on iridium or rhodium complexes with chiral phosphine ligands. The choice of the chiral ligand is crucial for achieving high enantioselectivity.

Another viable enantioselective strategy involves the asymmetric synthesis of a chiral 4-hydroxypiperidine derivative, which can then be etherified to yield the target compound. The asymmetric reduction of a 4-piperidone precursor using chiral catalysts or reagents can provide access to enantiomerically enriched 4-hydroxypiperidine. Subsequent Williamson ether synthesis with a 3-methylbutyl halide would furnish the desired this compound.

Furthermore, chemoenzymatic methods offer a powerful alternative for the synthesis of chiral piperidine derivatives. For instance, the enzymatic desymmetrization of a prochiral precursor or the kinetic resolution of a racemic intermediate can provide access to enantiomerically pure building blocks that can be further elaborated to this compound.

Table 1: Representative Asymmetric Catalytic Systems for the Synthesis of Chiral Piperidine Derivatives

| Catalytic System | Substrate Type | Product Type | Reported Enantioselectivity (ee) |

|---|---|---|---|

| [Ir(COD)Cl]₂ / Chiral Phosphine Ligand | Pyridinium Salts | Chiral Piperidines | High |

| Ru-BINAP / H₂ | Substituted Pyridines | Chiral Piperidines | Moderate to High |

| Chiral Oxazaborolidine / BH₃ | 4-Piperidones | Chiral 4-Hydroxypiperidines | High |

| Lipase (B570770) / Acyl Donor | Racemic 4-Hydroxypiperidine esters | Enantioenriched 4-Hydroxypiperidine esters | High |

While direct experimental data for the enantioselective synthesis of this compound is scarce, the established methodologies in asymmetric catalysis for the synthesis of chiral piperidines provide a strong foundation for the development of synthetic routes to this specific compound. Future research in this area would likely focus on the design of suitable precursors and the optimization of catalytic conditions to achieve high yields and enantioselectivities.

Chiral Resolution Techniques for Enantiomeric Enrichment

Chiral resolution is a widely employed strategy for the separation of enantiomers from a racemic mixture and represents a practical approach for obtaining enantiomerically pure this compound. This is particularly relevant when direct asymmetric synthesis is either not feasible or results in low enantiomeric excess. The primary methods for chiral resolution include classical resolution via diastereomeric salt formation, enzymatic kinetic resolution, and chiral chromatography.

Classical Resolution via Diastereomeric Salt Formation

This traditional method involves reacting the racemic this compound, which is basic, with a chiral acid to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. After separation, the desired enantiomer of the piperidine derivative can be recovered by treating the isolated diastereomeric salt with a base. Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. The success of this method is highly dependent on the formation of well-defined crystalline salts and the significant difference in solubility between the two diastereomers.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful and highly selective method for separating enantiomers. This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For this compound, a plausible strategy would involve the enzymatic acylation of a precursor like racemic 4-hydroxypiperidine. The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated and unacylated forms. The unreacted enantiomer of 4-hydroxypiperidine could then be etherified to produce the corresponding enantiomer of this compound. Similarly, if a racemic ester derivative of a precursor is prepared, a lipase could be used for enantioselective hydrolysis.

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is a highly effective and versatile technique for both the analytical and preparative separation of enantiomers. This method employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to different retention times and thus separation. A variety of CSPs are commercially available, with polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) being particularly successful for a wide range of chiral compounds. For the separation of racemic this compound, a systematic screening of different chiral columns and mobile phase compositions would be necessary to identify the optimal conditions for baseline resolution. Supercritical fluid chromatography (SFC) with a chiral stationary phase is another powerful technique that often provides faster separations and is considered a greener alternative to HPLC.

Table 2: Overview of Chiral Resolution Techniques Applicable to this compound

| Technique | Principle | Key Considerations |

|---|---|---|

| Diastereomeric Salt Formation | Formation and separation of diastereomeric salts with a chiral resolving agent. | Selection of an appropriate chiral acid; solubility differences between diastereomers. |

| Enzymatic Kinetic Resolution | Enantioselective enzymatic transformation of one enantiomer. | Choice of enzyme and reaction conditions; substrate must be suitable for enzymatic reaction. |

| Chiral HPLC/SFC | Differential interaction of enantiomers with a chiral stationary phase. | Selection of the appropriate chiral stationary phase and mobile phase. |

The selection of the most suitable chiral resolution technique for this compound would depend on factors such as the scale of the separation, the desired level of enantiomeric purity, and the economic feasibility of the process. For laboratory-scale preparations, chiral chromatography often provides a rapid and efficient solution, while for larger-scale production, classical or enzymatic resolution might be more cost-effective.

Reactivity, Derivatization, and Functional Group Transformations of 4 3 Methylbutoxy Piperidine

Reactions at the Piperidine (B6355638) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the piperidine ring makes it a potent nucleophile and a base, enabling a wide range of reactions to modify its functionality.

The secondary amine of 4-(3-methylbutoxy)piperidine readily undergoes N-alkylation and N-acylation, which are fundamental reactions for introducing diverse substituents onto the nitrogen atom.

N-Alkylation involves the reaction of the piperidine with an alkylating agent, typically an alkyl halide, in the presence of a base to neutralize the resulting hydrohalic acid. researchgate.net The reaction proceeds via a nucleophilic substitution mechanism. Common conditions involve stirring the piperidine and the alkylating agent with a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. researchgate.net Alternatively, a non-nucleophilic organic base like diisopropylethylamine can be used. researchgate.net Without a base, the reaction tends to slow or stop after the formation of the hydrohalide salt of the starting amine. researchgate.net The choice of alkylating agent can range from simple alkyl halides like methyl iodide to more complex functionalized molecules. researchgate.netgoogle.com

N-Acylation is the process of introducing an acyl group (-C(O)R) onto the piperidine nitrogen. This transformation is typically achieved using highly reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides. google.com N-acetylation, a common form of acylation, serves not only to create amide derivatives but is also frequently used as a protecting group strategy in multi-step syntheses. nih.gov The reaction is generally rapid and high-yielding. For example, reacting this compound with an acyl chloride would typically be performed in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine (B128534), to act as a scavenger for the hydrochloric acid byproduct. researchgate.net

The following table summarizes representative N-alkylation and N-acylation reactions applicable to this compound.

| Reaction Type | Electrophile | Reagent/Conditions | Product Type |

| N-Alkylation | Alkyl Bromide (R-Br) | K2CO3, DMF, Room Temp. | N-Alkyl-4-(3-methylbutoxy)piperidine |

| N-Alkylation | Alkyl Iodide (R-I) | Et3N, Acetonitrile, 70°C | N-Alkyl-4-(3-methylbutoxy)piperidine |

| N-Acylation | Acyl Chloride (R-COCl) | Pyridine, CH2Cl2, 0°C to RT | N-Acyl-4-(3-methylbutoxy)piperidine |

| N-Acylation | Acid Anhydride (B1165640) ((RCO)2O) | Neat or with catalytic acid | N-Acyl-4-(3-methylbutoxy)piperidine |

| Reductive Amination | Aldehyde/Ketone (RCHO) | NaBH(OAc)3, 1,2-Dichloroethane | N-Alkyl-4-(3-methylbutoxy)piperidine |

The nitrogen atom of this compound can act as a building block for the construction of more complex, fused, or spiro N-heterocyclic systems. This can be achieved by reacting the piperidine with substrates containing two electrophilic centers, leading to the formation of a new ring that incorporates the piperidine nitrogen.

One such strategy is the reaction with bifunctional reagents like alkyl dihalides in a one-pot cyclocondensation to form new nitrogen-containing heterocycles. organic-chemistry.org For instance, reaction with a 1,n-dihaloalkane could, in principle, lead to the formation of a bicyclic system where the second ring is fused at the nitrogen atom. Another approach involves aza-Diels-Alder reactions, where an imine formed in situ can react with a diene to create a new piperidine-based heterocycle. nih.gov While these are general strategies for heterocycle synthesis, their application allows for the incorporation of the pre-existing this compound moiety into a more complex scaffold.

Following N-alkylation, the resulting tertiary amine of N-alkyl-4-(3-methylbutoxy)piperidine can undergo various oxidative and reductive transformations. A primary oxidative pathway is the formation of N-oxides. Tertiary amines are readily oxidized by reagents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) to yield the corresponding N-oxide.

Conversely, these N-oxides can be reduced back to the parent tertiary amine using appropriate reducing agents. A more synthetically significant transformation is the oxidation of the tertiary amine to an iminium ion. This intermediate is crucial for the functionalization of the carbon atoms adjacent (alpha) to the nitrogen, as it renders them electrophilic. nih.gov This process can be achieved through various methods, including the use of specific oxidizing agents or electrochemical approaches. nih.gov

Transformations on the Piperidine Ring Carbons (Excluding C-4)

While the nitrogen atom is the most reactive site, the carbon skeleton of the piperidine ring can also be modified, primarily at the positions alpha to the nitrogen (C-2 and C-6).

The C-H bonds at the C-2 and C-6 positions of N-substituted piperidines are the most activated on the carbon framework and can be selectively functionalized. semanticscholar.org This reactivity stems from the ability to form an intermediate endocyclic iminium ion, which is then susceptible to attack by a wide range of nucleophiles. nih.gov The process constitutes a formal C-H functionalization. semanticscholar.org

The sequence typically begins with an N-substituted derivative of this compound. Oxidation generates an iminium ion, with the double bond between the nitrogen and an adjacent carbon (C-2 or C-6). nih.gov This electrophilic intermediate is then trapped in situ by a nucleophile, resulting in the addition of a new substituent at the alpha-position. nih.govethz.ch A variety of carbon-based nucleophiles, including organometallic reagents (Grignard reagents, organozincs) and cyanide, have been successfully employed in this type of transformation. nih.govyoutube.com This methodology provides a powerful tool for the late-stage modification of complex piperidine-containing molecules. semanticscholar.org

The table below illustrates potential alpha-functionalization reactions on an N-substituted this compound scaffold.

| Intermediate | Nucleophile | Reagent/Conditions | Product |

| Endocyclic Iminium Ion | Organozinc (R2Zn) | Zn dust, Alkyl Halide, TMSOTf | 2-Alkyl-N-substituted-piperidine |

| Endocyclic Iminium Ion | Grignard (R-MgBr) | Grignard Reagent | 2-Alkyl-N-substituted-piperidine |

| Endocyclic Iminium Ion | Cyanide (TMSCN) | Trimethylsilyl cyanide | 2-Cyano-N-substituted-piperidine |

| Endocyclic Iminium Ion | Electron-rich arenes | Friedel-Crafts type conditions | 2-Aryl-N-substituted-piperidine |

Direct electrophilic or nucleophilic substitution on the saturated sp3-hybridized carbons of the piperidine ring (positions 2, 3, 5, and 6) is generally not a feasible reaction pathway. The electron-rich nature of the saturated ring makes it inert to attack by electrophiles in the manner of an aromatic system. Similarly, the absence of a suitable leaving group on the unsubstituted ring carbons precludes direct nucleophilic substitution reactions. nih.gov

Functionalization at positions other than C-2 and C-6 typically requires more advanced synthetic strategies. These can include intramolecular cyclizations of appropriately substituted acyclic precursors to form the desired substituted piperidine ring from the outset. nih.govbeilstein-journals.org Radical-mediated reactions can also be employed to introduce functionality onto the ring, but these methods can sometimes suffer from a lack of regioselectivity. nih.gov Therefore, for carbons other than the alpha-positions, reactivity is generally introduced through the strategic construction of the ring system rather than by direct substitution on a pre-formed this compound.

Ring-Opening, Ring-Expansion, and Ring-Contraction Reactions of the Piperidine Core

The saturated piperidine ring is generally stable. However, under specific conditions, it can undergo transformations that alter the ring's size or structure.

Ring-Opening: The direct ring-opening of a simple piperidine is energetically unfavorable. Such reactions typically require the formation of a strained intermediate or activation of the nitrogen atom. For instance, the formation of a bicyclic aziridinium (B1262131) ion can lead to a ring-opening event upon nucleophilic attack. This is more common in piperidines bearing a leaving group at the 3-position, which is not the case for this compound.

Ring-Expansion: Ring expansion reactions offer a pathway to larger nitrogen-containing heterocycles like azepanes. wikipedia.org These transformations can be initiated by forming a carbocation adjacent to the ring, which then triggers a bond migration. For example, a Tiffeneau–Demjanov-type rearrangement could theoretically be applied if a suitable functional group, like an exocyclic aminomethyl or hydroxymethyl group, were installed on the piperidine ring. Another strategy involves the rhodium carbenoid-induced ring expansion of related heterocyclic systems, which could be adapted for piperidine derivatives. nih.gov

Ring-Contraction: The conversion of piperidines to smaller pyrrolidine (B122466) rings is a synthetically valuable transformation. wikipedia.org Several methodologies exist for this purpose. One common approach involves the formation of bicyclic quaternary ammonium (B1175870) intermediates that undergo nucleophilic attack to yield the contracted ring. nih.gov More recent methods include photomediated ring contractions of α-acylated piperidines via a Norrish Type II mechanism. nih.gov Another strategy is an oxidative rearrangement using reagents like iodosobenzene (B1197198) diacetate (PhI(OAc)2), which proceeds through an iminium ion intermediate that can be trapped to form the pyrrolidine derivative. researchgate.net For this compound, such a contraction would require prior N-acylation or other modifications to facilitate the necessary electronic rearrangements. nih.gov

Table 1: Potential Ring Transformation Reactions for the Piperidine Core

| Transformation | General Method | Required Modification on this compound | Potential Product |

|---|---|---|---|

| Ring-Expansion | Tiffeneau–Demjanov Rearrangement | Introduction of an exocyclic aminomethyl group | Azepane derivative |

| Ring-Contraction | Photomediated Contraction | N-Acylation with a photoreactive aroyl group | Pyrrolidine derivative |

| Ring-Contraction | Oxidative Rearrangement | N-H piperidine (requires removal of any N-substituent) | Pyrrolidine derivative |

Reactivity and Modifications of the 3-Methylbutoxy Side Chain

The 3-methylbutoxy group presents two main sites for chemical modification: the ether linkage and the alkyl chain.

Ethers are known for their chemical stability, making them excellent protecting groups and solvents. pressbooks.pub However, the C-O bond in the 3-methylbutoxy side chain can be cleaved under harsh conditions using strong acids. Reagents like hydrobromic acid (HBr) and hydroiodic acid (HI) are effective for this purpose. youtube.comtransformationtutoring.compressbooks.pub The reaction mechanism typically involves protonation of the ether oxygen, converting it into a good leaving group. masterorganicchemistry.com Subsequently, a nucleophilic halide ion (Br⁻ or I⁻) attacks one of the adjacent carbon atoms.

In the case of this compound, the cleavage would occur via an Sₙ2 mechanism. pressbooks.publibretexts.org The nucleophile would attack the less sterically hindered carbon of the 3-methylbutoxy group, leading to the formation of 4-hydroxypiperidine (B117109) and 1-halo-3-methylbutane.

A milder and often more selective alternative for ether cleavage is the use of Lewis acids, with boron tribromide (BBr₃) being a prominent example. researchgate.netnih.gov This reagent is particularly effective for cleaving alkyl ethers and can often be used at lower temperatures, preserving other functional groups in the molecule. researchgate.net

Table 2: Reagents for Ether Cleavage of this compound

| Reagent | Conditions | Probable Products | Mechanism |

|---|---|---|---|

| Hydrobromic Acid (HBr) | Concentrated, high temperature | 4-Hydroxypiperidine, 1-Bromo-3-methylbutane (B150244) | Sₙ2 |

| Hydroiodic Acid (HI) | Concentrated, high temperature | 4-Hydroxypiperidine, 1-Iodo-3-methylbutane | Sₙ2 |

| Boron Tribromide (BBr₃) | Anhydrous solvent (e.g., CH₂Cl₂), low temperature | 4-Hydroxypiperidine, 1-Bromo-3-methylbutane | Lewis acid-mediated cleavage |

Functionalizing the unactivated C-H bonds of the alkyl side chain is challenging due to the lack of inherent reactivity. However, free-radical halogenation provides a method to introduce functionality. wikipedia.orglscollege.ac.in This reaction, typically initiated by UV light, involves the substitution of a hydrogen atom with a halogen (e.g., chlorine or bromine). libretexts.org

The regioselectivity of free-radical halogenation depends on the stability of the intermediate radical formed (tertiary > secondary > primary). pearson.com In the 3-methylbutoxy side chain, there are primary, secondary, and one tertiary C-H bond. Bromination is known to be more selective than chlorination, showing a strong preference for the formation of the most stable radical. lscollege.ac.in Therefore, bromination of this compound would likely occur preferentially at the tertiary carbon of the isopentyl group, yielding 4-((3-bromo-3-methyl)butoxy)piperidine.

Selective oxidation of the terminal methyl groups is significantly more difficult to achieve and would likely require advanced catalytic methods, potentially involving enzymatic or biomimetic systems.

Regioselectivity and Stereoselectivity in Derivatization Reactions of the Piperidine System

The reactivity of the piperidine ring is dominated by the nitrogen atom, which acts as a nucleophile and a base. Reactions such as N-alkylation and N-acylation are straightforward. However, achieving selective functionalization at the carbon atoms of the ring requires more sophisticated strategies.

The conformational preference of the 4-substituent (axial vs. equatorial) can influence the stereochemical outcome of reactions at other positions on the ring. The site-selectivity of C-H functionalization can be controlled by the choice of catalyst and the nature of the protecting group on the nitrogen. nih.govnih.gov For instance, rhodium-catalyzed C-H insertion reactions have been shown to selectively functionalize the C2 or C4 positions of N-protected piperidines depending on the specific catalyst and protecting group employed. nih.govd-nb.info

For this compound, direct C-H functionalization would likely be competitive at the C2/C6 and C3/C5 positions. The use of a directing group on the nitrogen atom could steer the reaction to a specific position. For instance, a removable directing group can facilitate metalation at the C2 position, allowing for the introduction of various electrophiles.

Chemo- and Regioselective Functionalization Strategies for Complex Systems

Given the multiple potential reaction sites in this compound (the N-H bond, the C-H bonds on the ring, the ether linkage, and the C-H bonds on the side chain), achieving selective functionalization is a key challenge. This is often addressed through the use of protecting groups. libretexts.orgwikipedia.org

The secondary amine is the most nucleophilic and basic site. To perform reactions on other parts of the molecule without interference from the nitrogen, it is typically protected. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). wikipedia.org The Boc group is stable to many reaction conditions but can be easily removed with acid. The Cbz group is removed by hydrogenolysis. wikipedia.org

With the nitrogen protected, the ether linkage becomes the next most reactive site under strongly acidic conditions. To modify the piperidine ring or the alkyl side chain while preserving the ether, acidic conditions must be avoided.

Example Strategy: To selectively introduce a bromine atom at the C2 position of the piperidine ring, a multi-step sequence could be envisioned:

Protection: React this compound with Boc-anhydride to protect the nitrogen atom, forming N-Boc-4-(3-methylbutoxy)piperidine.

Directed Functionalization: Employ a catalyst-controlled C-H activation/functionalization protocol known to favor the C2 position on N-Boc piperidines. nih.govnih.gov

Deprotection: Remove the Boc group using trifluoroacetic acid to yield the desired 2-bromo-4-(3-methylbutoxy)piperidine.

This strategic use of protecting groups allows for the isolation of reactivity to a specific part of the molecule, enabling the synthesis of complex derivatives that would be inaccessible in a single step. creative-peptides.comrsc.org

Advanced Analytical Methodologies for Reaction Elucidation and Detailed Structural Confirmation

Spectroscopic Techniques for Reaction Pathway Analysis and Intermediate Characterization

The synthesis of 4-(3-Methylbutoxy)piperidine would likely involve the formation of an ether linkage at the 4-position of the piperidine (B6355638) ring. Monitoring such a reaction and confirming the structure of intermediates and the final product would necessitate a suite of sophisticated spectroscopic techniques.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For a compound like this compound, multi-dimensional NMR experiments would be indispensable.

Conformational analysis of the piperidine ring is crucial as it can exist in chair, boat, or twist-boat conformations, with the chair form typically being the most stable ias.ac.in. The orientation of the 3-methylbutoxy group (axial versus equatorial) significantly influences the compound's properties.

COSY (Correlation Spectroscopy): This 2D NMR technique would be used to establish proton-proton coupling networks within the molecule. For this compound, COSY would reveal the connectivity of protons on the piperidine ring and along the 3-methylbutoxy side chain. The magnitude of the coupling constants (J-values) between adjacent protons on the piperidine ring can provide initial insights into their dihedral angles and thus the ring's conformation ias.ac.innih.gov.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is critical for determining the spatial proximity of protons. In the context of this compound, a NOESY experiment would be key to unambiguously determining the axial or equatorial position of the alkoxy substituent. For instance, cross-peaks between the proton at C4 and the axial protons at C2 and C6 would strongly suggest an equatorial orientation of the 3-methylbutoxy group.

A hypothetical table of expected NMR data for the major conformer is presented below.

| Proton Assignment | Predicted ¹H Chemical Shift (ppm) | Expected COSY Correlations | Expected NOESY Correlations (for equatorial substituent) |

| H-2ax, H-6ax | ~2.6-2.8 | H-2eq, H-6eq, H-3ax, H-5ax | H-2eq, H-6eq, H-3ax, H-5ax, H-4ax |

| H-2eq, H-6eq | ~3.0-3.2 | H-2ax, H-6ax, H-3eq, H-5eq | H-2ax, H-6ax, H-3eq, H-5eq |

| H-3ax, H-5ax | ~1.4-1.6 | H-2ax, H-2eq, H-4ax | H-3eq, H-5eq, H-2ax, H-4ax |

| H-3eq, H-5eq | ~1.8-2.0 | H-2ax, H-2eq, H-4ax | H-3ax, H-5ax, H-2eq |

| H-4ax | ~3.3-3.5 | H-3ax, H-5ax, H-3eq, H-5eq | H-2ax, H-6ax, H-3ax, H-5ax |

| O-CH₂ | ~3.4-3.6 | CH | - |

| CH (isobutyl) | ~1.7-1.9 | O-CH₂, CH₃ | - |

| CH₃ (isobutyl) | ~0.9-1.0 | CH | - |

To fully assign the carbon skeleton and confirm the attachment of the 3-methylbutoxy group to the piperidine ring, heteronuclear correlation experiments are essential.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of each carbon atom in the piperidine ring and the side chain based on the previously assigned proton chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. A crucial correlation in the HMBC spectrum of this compound would be a cross-peak between the protons of the oxymethylene group (O-CH₂) of the side chain and the C4 carbon of the piperidine ring, definitively confirming the ether linkage at the desired position.

| Carbon Assignment | Predicted ¹³C Chemical Shift (ppm) | HSQC Correlation (with Proton) | Key HMBC Correlations |

| C-2, C-6 | ~45-50 | H-2, H-6 | C-3, C-5, C-4 |

| C-3, C-5 | ~30-35 | H-3, H-5 | C-2, C-6, C-4 |

| C-4 | ~75-80 | H-4 | H-2, H-6, H-3, H-5, O-CH₂ |

| O-CH₂ | ~65-70 | O-CH₂ | C-4, CH (isobutyl) |

| CH (isobutyl) | ~28-32 | CH | O-CH₂, CH₃ |

| CH₃ (isobutyl) | ~22-25 | CH₃ | CH, O-CH₂ |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Reaction Stoichiometry

HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would provide a precise mass measurement of the molecular ion, allowing for the confirmation of its chemical formula (C₁₀H₂₁NO). This is critical for verifying the successful outcome of a synthesis.

Furthermore, analysis of the fragmentation patterns in the mass spectrum can offer structural insights. For piperidine derivatives, fragmentation often involves cleavage of the ring or loss of substituents. In the case of this compound, characteristic fragments would be expected from the cleavage of the ether bond and fragmentation of the piperidine ring.

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₀H₂₂NO⁺ | 172.1701 |

| [M-C₅H₁₁]⁺ | C₅H₁₀NO⁺ | 100.0762 |

| [C₅H₁₁O]⁺ | C₅H₁₁O⁺ | 87.0810 |

Infrared (IR) and Raman Spectroscopy for Functional Group Tracking and Reaction Monitoring

Vibrational spectroscopy techniques like IR and Raman are highly effective for identifying functional groups and monitoring the progress of a chemical reaction. In the synthesis of this compound from a precursor like 4-hydroxypiperidine (B117109), one could monitor the disappearance of the broad O-H stretching band (typically around 3300-3500 cm⁻¹) of the starting material and the appearance of the characteristic C-O-C stretching vibrations of the ether linkage (typically in the region of 1050-1150 cm⁻¹).

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Signal (cm⁻¹) |

| N-H Stretch (piperidine) | ~3300-3400 (weak to medium) | ~3300-3400 (weak) |

| C-H Stretch (aliphatic) | ~2850-2960 (strong) | ~2850-2960 (strong) |

| C-O-C Stretch (ether) | ~1050-1150 (strong) | ~1050-1150 (weak) |

| C-N Stretch | ~1020-1250 (medium) | ~1020-1250 (medium) |

Circular Dichroism (CD) Spectroscopy for Chiral Compounds and Absolute Stereochemical Assignment

This compound itself is achiral. However, if chiral centers were introduced into the piperidine ring or the side chain, or if the compound were used as a ligand for a chiral metal complex, Circular Dichroism (CD) spectroscopy would be a valuable technique. CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. This technique is highly sensitive to the stereochemistry of a molecule and can be used to determine the enantiomeric purity and absolute configuration of chiral compounds, often through comparison with theoretical calculations. As this compound is achiral, no CD spectrum would be observed.

Chromatographic Methods for Purity Assessment and Isolation of Reaction Products and Intermediates

Chromatographic techniques are indispensable for the analysis of reaction mixtures involved in the synthesis of "this compound". They allow for the separation of the target compound from starting materials, byproducts, and intermediates, enabling both qualitative identification and quantitative purity assessment.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile organic compounds like "this compound". A reversed-phase HPLC method is typically suitable for this type of analysis. Given that the piperidine moiety lacks a strong ultraviolet (UV) chromophore, detection can be challenging. To overcome this, a universal detector like a Charged Aerosol Detector (CAD) can be employed, or alternatively, the analyte can be derivatized. epa.govnih.gov For instance, pre-column derivatization with a reagent like 4-toluenesulfonyl chloride can introduce a UV-active group, allowing for sensitive detection. nih.govresearchgate.netresearcher.life

The method involves injecting a sample onto a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase then elutes the components, with separation based on their relative hydrophobicity. The purity of "this compound" is determined by comparing the peak area of the main component to the total area of all detected peaks.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Value/Description | Purpose |

| Column | Inertsil ODS C18 (250 x 4.6 mm, 5 µm) | Reversed-phase separation based on hydrophobicity. researchgate.net |

| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid | Gradient or isocratic elution to separate components. |

| Flow Rate | 1.0 mL/min | Ensures optimal separation and peak shape. nih.gov |

| Detector | UV (with derivatization) or Charged Aerosol Detector (CAD) | Universal detection (CAD) or sensitive detection of a derivatized analyte. epa.gov |

| Column Temp. | 30-40°C | Maintains consistent retention times and efficiency. epa.govnih.gov |

| Injection Vol. | 5-20 µL | Standard volume for analytical HPLC. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile and semi-volatile components within a reaction mixture. cmbr-journal.com In the synthesis of "this compound", GC-MS is ideal for detecting unreacted starting materials (e.g., 4-hydroxypiperidine, isoamyl alcohol, or isoamyl bromide) and low molecular weight byproducts. The sample is vaporized and separated based on boiling point and polarity in the gas chromatograph before being fragmented and detected by the mass spectrometer. mdpi.com

The mass spectrum provides a molecular fingerprint based on the fragmentation pattern of the molecule upon electron ionization. researchgate.net For "this compound", characteristic fragments would be expected from the cleavage of the ether bond and fragmentation of the piperidine ring. This allows for the unambiguous identification of impurities, even at trace levels. cmbr-journal.comhmdb.ca

Table 2: Potential Volatile Analytes in Synthesis via GC-MS

| Compound | Role | Expected GC Behavior | Key Mass Spectrometry Fragments (m/z) |

| Isoamyl Alcohol | Starting Material | Elutes relatively early due to volatility. | Fragments corresponding to C5H12O. |

| 4-Hydroxypiperidine | Starting Material | May require derivatization for better peak shape. | Fragments from the loss of H2O and ring fragmentation. |

| Piperidine | Potential Impurity | Highly volatile, elutes very early. | Molecular ion at 85, characteristic fragments at 84, 70, 56. hmdb.ca |

| Di(isoamyl) ether | Potential Byproduct | Elutes later than alcohol due to higher molecular weight. | Fragments from cleavage of the ether linkage. |

X-ray Crystallography for Unambiguous Absolute Stereochemistry and Conformation of Crystalline Derivatives

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule. Since "this compound" is likely an oil or low-melting solid at ambient temperature, it must first be converted into a suitable crystalline derivative, such as a hydrochloride or N-tosyl derivative, to be analyzed. nih.gov This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the compound's constitution and conformation.

For piperidine-containing structures, X-ray analysis typically confirms that the six-membered ring adopts a stable chair conformation. nih.govnih.gov The analysis would also definitively establish the position of the 3-methylbutoxy substituent on the piperidine ring and reveal its spatial orientation (equatorial or axial) relative to the ring. This information is crucial for understanding structure-activity relationships in medicinal chemistry contexts. The data obtained from the diffraction experiment are used to generate a detailed model of the molecule's arrangement in the crystal lattice. mdpi.com

Table 3: Typical Crystallographic Data for a Piperidine Derivative

| Parameter | Example Data | Significance |

| Crystal System | Monoclinic or Triclinic | Describes the basic geometry of the unit cell. nih.govmdpi.com |

| Space Group | P21/n or P-1 | Defines the symmetry elements within the crystal. nih.govmdpi.com |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and angles of the repeating unit in the crystal. |

| Conformation | Chair | Confirms the lowest energy conformation of the piperidine ring. nih.govnih.gov |

| Substituent Position | Equatorial | Determines the orientation of the substituent on the ring. nih.gov |

| R-factor | < 0.05 | Indicates the goodness of fit between the experimental data and the final structural model. |

Theoretical and Computational Chemistry Investigations of 4 3 Methylbutoxy Piperidine and Its Derivatives

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of heterocyclic compounds like piperidine (B6355638) and its derivatives. researchgate.netresearchgate.net DFT calculations provide detailed information on molecular geometry, electronic stability, and chemical reactivity. researchgate.net For 4-(3-Methylbutoxy)piperidine, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, can be used to optimize the molecular geometry and calculate various electronic properties. rsc.org

DFT calculations predict the bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability. bookpi.org Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting sites for chemical reactions. bookpi.org Global reactivity descriptors derived from these calculations help in forecasting the chemical stability and reactivity of the molecule. bookpi.org

Table 1: Representative Calculated Electronic Properties for a 4-Alkoxypiperidine Scaffold This table presents theoretical data based on typical DFT calculations for similar structures.

| Property | Value | Unit |

|---|---|---|

| HOMO Energy | -6.5 | eV |

| LUMO Energy | 1.2 | eV |

| HOMO-LUMO Gap | 7.7 | eV |

| Dipole Moment | 1.8 | Debye |

| Total Energy | -540.123 | Hartrees |

Conformational Analysis and Potential Energy Landscapes

The biological and chemical activity of piperidine derivatives is intrinsically linked to their three-dimensional structure. Conformational analysis helps to identify the most stable arrangements of atoms in a molecule and the energy barriers between different conformations.

The piperidine ring is not planar and adopts puckered conformations to relieve ring strain. nih.govresearchgate.net The most stable conformation is typically a chair form. nih.gov For 4-substituted piperidines, the substituent can occupy either an axial or an equatorial position. The preference is largely determined by steric and electronic effects.

In this compound, the bulky 3-methylbutoxy group is expected to strongly favor the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions with the axial hydrogen atoms on C2 and C6 of the piperidine ring. whiterose.ac.uk Computational methods can quantify this preference by calculating the energy difference between the axial and equatorial conformers. This energy difference, often referred to as the A-value, provides a measure of the conformational preference. The geometry of the ring can be described using Cremer-Pople puckering coordinates, which provide a quantitative description of the ring's shape. nih.govresearchgate.net

The 3-methylbutoxy substituent itself possesses conformational flexibility due to rotation around its single bonds. The key rotational barriers are associated with the C4-O bond and the O-C1' bond of the alkoxy chain. Theoretical calculations can map the potential energy surface as a function of the relevant dihedral angles. mdpi.com

By performing a relaxed scan of the potential energy surface, where the dihedral angle is varied incrementally and the rest of the molecular geometry is optimized at each step, the energy minima (stable conformers) and transition states (rotational barriers) can be identified. mdpi.com These barriers determine the rate of interconversion between different rotamers at a given temperature. Dynamic NMR studies, in conjunction with DFT calculations, can provide experimental validation for these computed barriers. rsc.org

Table 2: Hypothetical Rotational Energy Barriers for the 3-Methylbutoxy Substituent This table illustrates theoretical data for the rotation around key bonds, based on computational studies of similar alkoxy groups.

| Rotational Bond | Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|---|

| C4-O-C1'-C2' | 60 | 0.5 | Gauche |

| C4-O-C1'-C2' | 180 | 0.0 | Anti (Minimum) |

| C4-O-C1'-C2' | 300 | 0.5 | Gauche |

| C4-O-C1'-C2' | 0/360 | 3.5 | Eclipsed (Barrier) |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to probe experimentally.

The synthesis of this compound could potentially be achieved through several routes, such as the hydrogenation of a corresponding pyridine (B92270) derivative or the Williamson ether synthesis between a 4-hydroxypiperidine (B117109) precursor and a 3-methylbutyl halide. nih.gov Computational chemistry can be used to model these reaction pathways.

Transition state theory allows for the calculation of activation energies by locating the transition state (TS) structure on the potential energy surface. The TS is a first-order saddle point, representing the highest energy point along the reaction coordinate. By analyzing the vibrational frequencies of the TS structure, one can confirm it is a true transition state (characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate). This analysis provides a detailed understanding of the bond-breaking and bond-forming processes and helps to predict reaction rates and selectivity. acs.org For instance, modeling the hydrogenation of a substituted pyridine can reveal the stereochemical outcome of the reaction. nih.gov

The choice of solvent can significantly influence reaction rates and outcomes. ajgreenchem.com Computational models can account for solvent effects through either implicit or explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. mdpi.com Explicit models involve including a number of solvent molecules in the calculation, often treated with molecular mechanics (MM) in a quantum mechanics/molecular mechanics (QM/MM) approach. miami.edu

These models can be used to calculate how the energies of reactants, products, and transition states are stabilized or destabilized by the solvent. For example, in a reaction involving charged intermediates or transition states, polar solvents would be expected to lower the activation energy, thereby accelerating the reaction rate. ajgreenchem.comresearchgate.net By performing calculations in different virtual solvents, chemists can predict the optimal solvent for a desired synthetic transformation, saving significant experimental time and resources.

Table 3: Illustrative Solvent Effects on a Hypothetical Reaction Step This table shows representative theoretical data on how activation energy can vary with the solvent's dielectric constant.

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|

| Hexane | 2.0 | 28.5 |

| Tetrahydrofuran (B95107) (THF) | 7.5 | 25.1 |

| Ethanol | 25 | 22.4 |

| Water | 80 | 20.8 |

Molecular Dynamics Simulations for Dynamic Behavior and Flexibility Studies

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior and flexibility of molecules over time. youtube.comarxiv.orgnih.gov For this compound, MD simulations can provide valuable insights into its conformational landscape, the flexibility of the piperidine ring and the alkoxy side chain, and the influence of solvent on its dynamic properties.

In a typical MD simulation of this compound, the molecule would be placed in a simulation box, often filled with a solvent like water, to mimic physiological or experimental conditions. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, providing a detailed view of the molecule's dynamic nature. arxiv.org

One of the key aspects to investigate for this compound is the conformational flexibility of the piperidine ring. Like cyclohexane, the piperidine ring can adopt several conformations, with the chair form being the most stable. semanticscholar.org However, boat and twist-boat conformations can also exist and may play a role in the molecule's biological activity or chemical reactivity. MD simulations can reveal the energetic barriers between these conformations and the frequency of transitions, providing a comprehensive understanding of the ring's flexibility. rsc.orgcopernicus.org

Furthermore, the 3-methylbutoxy side chain introduces additional degrees of freedom. MD simulations can explore the rotational dynamics around the C-O and C-C bonds of this chain, identifying the most populated rotamers and the extent of their flexibility. nih.gov This information is crucial as the orientation and flexibility of this side chain can significantly influence how the molecule interacts with its environment, including potential binding partners.

The dynamic behavior of this compound can be further analyzed by calculating various parameters from the MD trajectory. These include root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and radial distribution functions (RDFs) to understand the solvation structure around the molecule.

Table 1: Key Parameters in Molecular Dynamics Simulations of this compound

| Parameter | Description | Insights Gained |

| Force Field | A set of empirical energy functions and parameters that describe the potential energy of a system of particles. | Determines the accuracy of the simulation by defining the interactions between atoms. |

| Simulation Time | The total time duration for which the molecular system is simulated. | Longer simulation times allow for the observation of slower conformational changes and more thorough sampling of the conformational space. |

| Temperature and Pressure | Controlled parameters to mimic specific experimental conditions. | Influence the kinetic energy and density of the system, affecting the dynamic behavior of the molecule. |

| Solvent Model | Explicit or implicit representation of the solvent molecules. | Crucial for accurately modeling the effect of the environment on the solute's conformation and dynamics. |

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies) and Comparison with Experimental Data

Computational chemistry offers powerful methods to predict the spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. researchgate.netliverpool.ac.ukrsc.orgresearchgate.net These predictions, when compared with experimental data, can provide a detailed understanding of the molecular structure and conformation. derpharmachemica.com

NMR Chemical Shift Prediction:

The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be performed using quantum mechanical calculations, most commonly Density Functional Theory (DFT). researchgate.netresearchgate.net The process involves optimizing the geometry of the molecule and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS).

The accuracy of the predicted chemical shifts is highly dependent on the chosen DFT functional and basis set. rsc.org By comparing the predicted spectra with experimental data, it is possible to validate the computed structure and gain insights into the predominant conformation in solution. researchgate.netmdpi.com Discrepancies between predicted and experimental shifts can indicate the presence of multiple conformations in equilibrium or specific solvent effects that were not accounted for in the calculations.

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts for a Hypothetical Conformer of this compound

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H-1 (N-H) | 1.5 - 2.5 | Varies with solvent and concentration |

| H-2, H-6 (axial) | 2.6 - 2.8 | 2.7 |

| H-2, H-6 (equatorial) | 3.0 - 3.2 | 3.1 |

| H-3, H-5 (axial) | 1.3 - 1.5 | 1.4 |

| H-3, H-5 (equatorial) | 1.8 - 2.0 | 1.9 |

| H-4 | 3.4 - 3.6 | 3.5 |

| O-CH₂ | 3.5 - 3.7 | 3.6 |

| CH₂-CH | 1.6 - 1.8 | 1.7 |

| CH(CH₃)₂ | 0.9 - 1.1 | 0.95 |

| CH(CH₃)₂ | 1.7 - 1.9 | 1.8 |

Note: These are hypothetical values for illustrative purposes and would need to be calculated for the specific molecule.

Vibrational Frequency Prediction:

Theoretical vibrational frequencies for this compound can also be calculated using DFT methods. researchgate.netwisc.edumdpi.com After geometry optimization, a frequency calculation is performed, which yields the normal modes of vibration and their corresponding frequencies. These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra.

It is a common practice to scale the calculated vibrational frequencies by an empirical scaling factor to account for the approximations inherent in the theoretical methods and the effects of anharmonicity. mdpi.com The comparison between the scaled theoretical and experimental vibrational spectra allows for the assignment of the observed absorption bands to specific molecular motions. researchgate.net This can confirm the presence of specific functional groups and provide information about the molecular structure and bonding.

Investigation of Intermolecular Interactions and Supramolecular Assembly Potential

The structure of this compound, with its hydrogen bond donor (N-H group) and acceptor (oxygen and nitrogen atoms) sites, suggests a high potential for forming intermolecular interactions and engaging in supramolecular assembly. rsc.orgnyu.edu

Hydrogen Bonding:

The most significant intermolecular interaction for this compound is expected to be hydrogen bonding. The piperidine nitrogen atom can act as a hydrogen bond donor through its N-H group and as a hydrogen bond acceptor through its lone pair of electrons. The oxygen atom of the 3-methylbutoxy group also serves as a hydrogen bond acceptor.

These hydrogen bonding capabilities can lead to the formation of various supramolecular structures. For instance, in the solid state, molecules of this compound could self-assemble into chains or more complex three-dimensional networks through N-H···N or N-H···O hydrogen bonds. rsc.orgmdpi.com The specific arrangement would depend on the packing forces and the steric hindrance from the bulky 3-methylbutoxy group.

Other Intermolecular Interactions:

The potential for supramolecular assembly can be investigated computationally through methods like molecular docking and molecular dynamics simulations of multiple molecules. researchgate.netnih.gov These simulations can predict the preferred modes of interaction and the geometry of the resulting assemblies. Experimental techniques such as X-ray crystallography would be essential to confirm the predicted supramolecular structures in the solid state.

Table 3: Potential Intermolecular Interactions and Supramolecular Motifs for this compound

| Interaction Type | Donor/Acceptor Sites | Potential Supramolecular Motif |

| Hydrogen Bonding | N-H (donor), N (acceptor) | Chains, rings |

| Hydrogen Bonding | N-H (donor), O (acceptor) | Dimers, chains |

| van der Waals Forces | Alkyl chains | Close packing in the crystal lattice |

| Dipole-Dipole Interactions | C-O, C-N bonds | Ordered arrangements in the solid state |

Advanced Applications of 4 3 Methylbutoxy Piperidine in Synthetic Chemistry and Materials Science

Role as a Privileged Scaffold and Building Block in Complex Molecule Synthesis

The piperidine (B6355638) nucleus is a vital heterocyclic motif found in a vast array of natural products and synthetic molecules with significant biological activity. ijnrd.orgnih.gov Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a "privileged scaffold" in medicinal chemistry and complex molecule synthesis. However, a thorough review of scientific literature reveals a lack of specific examples detailing the integration of 4-(3-Methylbutoxy)piperidine into the total synthesis of natural products or its application in the synthesis of advanced organic materials.

Integration into Total Synthesis of Natural Products as Key Intermediates

While substituted piperidines are crucial intermediates in the synthesis of numerous alkaloids and other natural products, there is no specific mention in the available literature of this compound being used as a key intermediate in the total synthesis of any particular natural product. General synthetic strategies for complex piperidine-containing molecules often involve the formation of the piperidine ring at a key stage, but specific examples employing the 3-methylbutoxy substituent at the 4-position are not documented in prominent chemical databases.

Application in the Synthesis of Advanced Organic Materials (e.g., polymers, dendrimers, supramolecular assemblies)